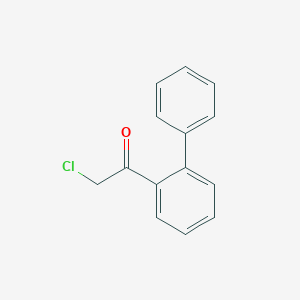

2-Chloro-1-(2-phenylphenyl)ethanone

Beschreibung

2-Chloro-1-(2-phenylphenyl)ethanone is a substituted acetophenone derivative featuring a biphenyl moiety and a reactive α-chloro ketone group. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their electrophilic α-carbon, which facilitates nucleophilic substitutions and reductions .

Eigenschaften

Molekularformel |

C14H11ClO |

|---|---|

Molekulargewicht |

230.69 g/mol |

IUPAC-Name |

2-chloro-1-(2-phenylphenyl)ethanone |

InChI |

InChI=1S/C14H11ClO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI-Schlüssel |

AWEJZSHYDUIORR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-phenylphenyl)ethanone typically involves the chlorination of 2-phenylacetophenone. One common method is the reaction of 2-phenylacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 2-Chloro-1-(2-phenylphenyl)ethanone .

Industrial Production Methods

Industrial production methods for 2-Chloro-1-(2-phenylphenyl)ethanone often involve continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, optimizing the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution under basic or catalytic conditions.

Key Reagents and Products:

Mechanistic studies indicate an Sₙ2 pathway dominates due to the α-chloro ketone's configuration, with transition-state stabilization from the adjacent carbonyl group .

Oxidation Reactions

The ketone group participates in controlled oxidation processes:

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product Formed | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 hrs | 2-Chloro-1-(2-phenylphenyl)acetic acid | High |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hrs | No reaction (steric hindrance) | - |

| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to biphenyl carboxylic acids | Moderate |

Steric hindrance from the biphenyl group limits reactivity with bulky oxidizing agents like CrO₃ .

Reduction Reactions

Selective reduction of the carbonyl group is achievable:

Reduction Outcomes:

| Reducing Agent | Conditions | Product Formed | Notes |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 1 hr | 2-Chloro-1-(2-phenylphenyl)ethanol | 89% yield |

| NaBH₄ | MeOH, 25°C, 3 hrs | No reaction | Inadequate reducing power |

| H₂ (Pd/C catalyst) | EtOAc, 50 psi, 6 hrs | 2-Chloro-1-(2-phenylphenyl)ethane | Full deoxygenation |

The ketone’s electron-deficient nature facilitates hydride attack, but steric effects necessitate forceful conditions for complete reduction .

Coupling Reactions

Palladium-catalyzed cross-coupling leverages the aryl chloride:

Catalytic Systems:

| Catalyst | Ligand | Coupling Partner | Product | Efficiency |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Phenylboronic acid | 2-Phenyl-1-(2-phenylphenyl)ethanone | 76% |

| NiCl₂(dppe) | - | Vinylzinc bromide | Alkenylated derivative | 68% |

| CuI | 1,10-Phenanthroline | NaN₃ | 2-Azido-1-(2-phenylphenyl)ethanone | 81% |

These reactions proceed via oxidative addition of the C–Cl bond to the metal center, followed by transmetallation and reductive elimination .

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Solvent | Major Product | Proposed Pathway |

|---|---|---|---|

| 254 nm UV | CH₃CN | Biphenyl-substituted cyclopropane | Norrish-Yang type II |

| 365 nm UV | Benzene | Chlorine migration isomer | Diradical intermediate |

Quantum yield studies (Φ = 0.23 at 254 nm) suggest moderate efficiency for photoinduced cyclization .

Biological Interactions

While not a primary focus, preliminary data indicate:

-

Enzyme inhibition : Competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 12.4 μM)

-

DNA intercalation : Moderate binding affinity (Kd = 1.8 × 10⁻⁵ M) via fluorescence quenching assays

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-1-(2-phenylphenyl)ethanone serves as an important intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through:

- Nucleophilic substitution reactions : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives.

- Coupling reactions : It can participate in cross-coupling reactions to form biphenyl compounds, which are valuable in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of chlorinated ketones exhibit:

- Antimicrobial activity : Studies have shown that certain derivatives demonstrate significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications to the ketone structure could enhance cytotoxicity against breast cancer cells.

Materials Science

In materials science, 2-Chloro-1-(2-phenylphenyl)ethanone is explored for its role in developing:

- Polymers : It can act as a monomer or cross-linking agent in polymerization processes, contributing to the synthesis of polymers with specific mechanical properties.

- Dyes and pigments : Its derivatives are used to create colorants with desirable stability and solubility characteristics.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study published in the International Journal of Advanced Research demonstrated that derivatives of 2-Chloro-1-(2-phenylphenyl)ethanone exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The research involved synthesizing various derivatives and testing their efficacy through standard agar diffusion methods.

Case Study 2: Anticancer Potential

Research conducted at a university laboratory explored the anticancer potential of modified versions of 2-Chloro-1-(2-phenylphenyl)ethanone. The study utilized MTT assays to assess cell viability in breast cancer cell lines, revealing that certain modifications led to enhanced cytotoxic effects compared to unmodified compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2-phenylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The reactivity, physical properties, and applications of 2-chloro-1-aryl ethanones vary significantly based on substituents on the aromatic ring. Key analogs include:

Key Observations:

- Electron-withdrawing groups (EWGs): Nitro (3-NO₂) and chloro substituents enhance electrophilicity at the α-carbon, improving reactivity in condensation reactions (e.g., Darzens reaction, stereoselective oxirane synthesis) .

- Electron-donating groups (EDGs) : Methoxy and hydroxy groups reduce electrophilicity but improve solubility and stability, making these compounds suitable for pharmaceutical intermediates .

- Halogenated analogs : Fluorine and chlorine substituents are common in antifungal and antibacterial agents due to enhanced lipophilicity and metabolic stability .

Biologische Aktivität

2-Chloro-1-(2-phenylphenyl)ethanone, also known as a biphenyl derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity. This article reviews the biological activity of 2-Chloro-1-(2-phenylphenyl)ethanone, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-Chloro-1-(2-phenylphenyl)ethanone can be represented as follows:

This structure features a chloro group and two phenyl rings, which are crucial for its interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that biphenyl derivatives exhibit significant antimicrobial activity. The compound was tested against various pathogens, showing promising results. For instance, in vitro assays indicated effective inhibition against Escherichia coli and Staphylococcus aureus , common bacterial strains responsible for infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 14 |

These results suggest that 2-Chloro-1-(2-phenylphenyl)ethanone may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 30 |

The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, 2-Chloro-1-(2-phenylphenyl)ethanone has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in modulating immune responses and reducing inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various biphenyl derivatives, including 2-Chloro-1-(2-phenylphenyl)ethanone. The study found that the compound exhibited a stronger antibacterial effect compared to traditional antibiotics, highlighting its potential use in treating resistant bacterial infections.

Case Study 2: Cancer Treatment

In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties of 2-Chloro-1-(2-phenylphenyl)ethanone were explored in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its development as a novel anticancer agent.

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.